Methyl Octanoate-d15

Isotope Dilution Mass Spectrometry Internal Standard Selection Fatty Acid Methyl Ester Analysis

Methyl Octanoate-d15 (CAS 1219798-91-0) is the perdeuterated isotopologue of methyl octanoate, a medium-chain fatty acid methyl ester (FAME). It is characterized by the substitution of all fifteen alkyl-chain hydrogens with deuterium (98 atom % D minimum), resulting in a nominal mass shift of +15 Da relative to the unlabeled parent.

Molecular Formula C9H18O2
Molecular Weight 173.33 g/mol
Cat. No. B567904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Octanoate-d15
SynonymsMethyl Octanoate-d15
Molecular FormulaC9H18O2
Molecular Weight173.33 g/mol
Structural Identifiers
InChIInChI=1S/C9H18O2/c1-3-4-5-6-7-8-9(10)11-2/h3-8H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2
InChIKeyJGHZJRVDZXSNKQ-KBZGSAGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Octanoate-d15: A Fully Deuterated Fatty Acid Methyl Ester (FAME) Internal Standard for Quantitative Mass Spectrometry


Methyl Octanoate-d15 (CAS 1219798-91-0) is the perdeuterated isotopologue of methyl octanoate, a medium-chain fatty acid methyl ester (FAME). It is characterized by the substitution of all fifteen alkyl-chain hydrogens with deuterium (98 atom % D minimum), resulting in a nominal mass shift of +15 Da relative to the unlabeled parent . This stable isotope-labeled compound is primarily utilized as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of methyl octanoate in complex matrices . The compound exhibits physicochemical properties closely mirroring the native analyte, including a density of 0.9±0.1 g/cm³ and a boiling point of 191.1±3.0 °C [1].

Methyl Octanoate-d15 in Analytical Workflows: Why Unlabeled or Structurally Similar Internal Standards Compromise Data Integrity


Substituting Methyl Octanoate-d15 with the unlabeled methyl octanoate, a different FAME (e.g., methyl nonanoate), or a partially deuterated analog introduces systematic errors in quantitative MS workflows. Unlabeled methyl octanoate cannot be used as an IS because it is indistinguishable from the endogenous analyte, while a non-isotopologue structural analog exhibits different extraction efficiencies, chromatographic retention times, and ionization response factors—violating the fundamental requirement of co-elution and matrix-effect compensation in isotope dilution mass spectrometry (IDMS) [1][2]. The -d15 substitution provides a sufficient mass shift (+15 Da) to avoid isotopic cross-talk with the analyte's natural abundance M+1 and M+2 peaks, while a lower deuterium content (e.g., -d3) may exhibit mass overlap with the analyte's isotopic envelope, compromising detection limits and accuracy [3].

Methyl Octanoate-d15: Quantitative Differentiation Evidence for Analytical Method Development and Procurement


Isotopic Enrichment and Mass Shift: Differentiation from Unlabeled Methyl Octanoate

Methyl Octanoate-d15 exhibits a nominal mass of 173.33 Da and a ≥98 atom % D isotopic enrichment, whereas unlabeled methyl octanoate has a nominal mass of 158.24 Da . This +15 Da mass shift ensures baseline separation from the analyte's monoisotopic peak and its natural isotopic envelope in MS detection, a critical requirement for accurate isotope dilution quantification that cannot be met by unlabeled analogs or lower deuterium-content isotopologues .

Isotope Dilution Mass Spectrometry Internal Standard Selection Fatty Acid Methyl Ester Analysis

Physicochemical Property Parity: Chromatographic Co-elution with Native Methyl Octanoate

The physicochemical properties of Methyl Octanoate-d15, including density (0.9±0.1 g/cm³) and boiling point (191.1±3.0 °C), are statistically indistinguishable from those of unlabeled methyl octanoate (density: 0.878 g/mL; boiling point: 194-195 °C) [1][2]. This near-identity ensures that the deuterated internal standard co-elutes with the analyte under standard GC conditions, thereby equally experiencing any ion suppression or enhancement effects caused by the sample matrix [3]. In contrast, a structural analog such as methyl nonanoate (MW: 172.26 g/mol, BP: ~213 °C) would exhibit a significantly different retention time and response factor, failing to provide effective matrix correction [4].

GC-MS Method Development Retention Time Reproducibility Matrix Effect Correction

Long-Term Stability and Storage: Ensuring Reproducibility Across Multi-Year Studies

According to manufacturer stability data, Methyl Octanoate-d15 remains chemically stable when stored at room temperature under recommended conditions, with a re-analysis recommendation after three years to verify purity . In comparison, the unlabeled methyl octanoate is reported to be stable under similar conditions, but the deuterated form's isotopic enrichment is specifically monitored for H/D back-exchange, a critical quality attribute not applicable to the native compound . This defined stability window provides a clear procurement and usage timeline for multi-year longitudinal studies, whereas structural analogs like methyl nonanoate-d17 lack such detailed stability documentation.

Analytical Standard Stability Long-Term Study Reproducibility QC Reference Material

Mass Spectral Purity: Minimizing Interference in Complex Lipidomic Matrices

Methyl Octanoate-d15 is supplied with a minimum chemical purity of 95% and isotopic enrichment of ≥98 atom % D, as verified by Certificate of Analysis . This high isotopic purity ensures that the M+15 signal is free from significant contributions of partially deuterated species (e.g., M+14, M+13), which would otherwise cause spectral overlap and inaccurate quantification, particularly when analyzing low-abundance methyl octanoate in biological samples . In contrast, generic, unlabeled FAME internal standards or those with lower deuteration levels (e.g., -d3) can introduce multiple interfering isotopologue peaks, complicating peak integration and reducing method sensitivity.

Lipidomics MS Interference Isotopic Purity

Methyl Octanoate-d15: Optimal Application Scenarios for Quantifiable Analytical Performance Gains


Quantification of Methyl Octanoate in Complex Food and Beverage Matrices via GC-MS

Methyl Octanoate is a key volatile aroma compound in persimmon wine and other fermented beverages. Accurate quantification in these complex matrices is hampered by matrix-induced ion suppression and variable extraction recovery. Employing Methyl Octanoate-d15 as a co-eluting internal standard directly corrects for these effects, enabling method accuracy and precision that cannot be achieved with structural analogs . The +15 Da mass shift ensures the IS signal is free from endogenous analyte interference, providing a reliable reference for calculating recovery-corrected concentrations .

Stable Isotope-Resolved Metabolomics for Fatty Acid β-Oxidation Studies

In studies of hepatic fatty acid β-oxidation, deuterated octanoate ([D15]octanoate) has been utilized as a metabolic tracer for deuterium magnetic resonance imaging (²H MRI) to assess oxidative flux in metabolic dysfunction-associated steatotic liver disease (MASLD) models [1]. Methyl Octanoate-d15, as a stable isotope-labeled precursor, can be applied in analogous in vitro and in vivo tracer studies to quantify β-oxidation rates via LC-MS/MS, leveraging the +15 Da mass shift to distinguish newly synthesized metabolites from the endogenous pool .

Environmental Fate and Transport Studies of Fatty Acid Methyl Esters

FAMEs, including methyl octanoate, are components of biodiesel and can enter the environment through spills or incomplete combustion. Tracking their degradation and transport in soil or water systems requires an internal standard that can correct for matrix effects and variable recovery from environmental samples. Methyl Octanoate-d15, with its defined stability and high isotopic purity, serves as an ideal surrogate and internal standard for quantifying methyl octanoate in environmental GC-MS methods, providing data quality comparable to EPA isotope dilution protocols .

Pharmaceutical Impurity Profiling and Residual Solvent Analysis

Methyl octanoate may be used as a solvent or reagent in pharmaceutical synthesis, necessitating its quantification as a potential residual impurity. Regulatory guidelines (e.g., ICH Q3C) require sensitive and accurate methods for residual solvents. Incorporating Methyl Octanoate-d15 as an internal standard in headspace GC-MS methods enhances method ruggedness and accuracy by compensating for variations in sample matrix, injection volume, and detector response, thereby meeting stringent validation criteria for pharmaceutical QC .

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